molecular formula C16H15N5O2S B2727922 N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide CAS No. 196391-55-6

N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide

Cat. No.: B2727922
CAS No.: 196391-55-6
M. Wt: 341.39
InChI Key: JFHMONISKJLGIX-UHFFFAOYSA-N
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Description

N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide is a complex organic compound with a molecular formula of C16H15N5O2S and a molecular weight of 341.39 g/mol. This compound features a benzimidazole moiety, which is known for its significant biological activities, and a pyridine ring, which is often found in various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 1H-benzimidazole-2-thione, which is then reacted with an appropriate aldehyde to form an intermediate compound. This intermediate is further reacted with pyridine-4-carbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it is investigated for its anticancer, antiviral, and antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism by which N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity. The pyridine ring may interact with receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-benzimidazole-2-thione: Shares the benzimidazole core structure.

    Pyridine-4-carbohydrazide: Contains the pyridine ring and carbohydrazide group.

Uniqueness

N’-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide is unique due to the combination of the benzimidazole and pyridine moieties, which confer distinct biological and chemical properties

Properties

IUPAC Name

N'-[2-(1H-benzimidazol-2-ylsulfanyl)propanoyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S/c1-10(24-16-18-12-4-2-3-5-13(12)19-16)14(22)20-21-15(23)11-6-8-17-9-7-11/h2-10H,1H3,(H,18,19)(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHMONISKJLGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=NC=C1)SC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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